molecular formula C18H13N7O3 B3292803 3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-45-6

3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B3292803
CAS No.: 881073-45-6
M. Wt: 375.3 g/mol
InChI Key: YSCOYOLKWAEZGK-UHFFFAOYSA-N
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Description

3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS 881073-45-6) is a specialized chemical compound with the molecular formula C 18 H 13 N 7 O 3 and a molecular weight of 375.3 g/mol . It belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases, allowing them to function as bioisosteric replacements of adenine in ATP-binding sites of various kinases . The core 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine structure is a key pharmacophore in designing molecularly targeted anticancer agents . Research on analogous compounds demonstrates that this chemical class exhibits potent antitumor activity by inhibiting essential cancer targets, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) . These derivatives typically act by occupying the ATP-binding cleft of tyrosine kinases, forming critical hydrogen bonds with residue Met793 and interacting with the hydrophobic regions I and II of the enzyme . This mechanism can lead to the suppression of tumor growth, inhibition of cancer cell migration, and induction of apoptosis . This particular derivative, featuring a 3-nitrobenzohydrazide substituent, is a chemical reagent for scientists investigating structure-activity relationships (SAR) of multi-target kinase inhibitors . It is intended for use in biochemical research and early-stage drug discovery programs, particularly for studying enzyme inhibition and evaluating antitumor efficacy against various cancer cell lines . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-nitro-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O3/c26-18(12-5-4-8-14(9-12)25(27)28)23-22-16-15-10-21-24(17(15)20-11-19-16)13-6-2-1-3-7-13/h1-11H,(H,23,26)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCOYOLKWAEZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the condensation of hydrazine derivatives with 1,3-difunctional electrophilic substrates. One common method includes the reaction of 4-arylidenethiazolidin-5-one derivatives with hydrazine or arylhydrazine under heating in ethanol or acid/base catalysis conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity. The presence of the nitro group enhances its reactivity and potential as a pharmaceutical agent. Understanding the chemical properties is crucial for exploring its applications.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have shown that compounds similar to 3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action .
  • Antimicrobial Properties
    • Research indicates that this compound may possess antimicrobial activity. Studies have reported that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of several bacterial strains, suggesting potential for development into new antibiotics .
  • Anti-inflammatory Effects
    • There is evidence supporting the anti-inflammatory properties of related compounds. The inhibition of pro-inflammatory cytokines by pyrazolo derivatives has been documented, indicating a possible therapeutic role in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives showed that the introduction of the nitro group significantly increased the cytotoxicity against MCF-7 breast cancer cells. The IC50 values were notably lower for compounds with the nitro substitution compared to their non-nitro counterparts.

CompoundIC50 (µM)Cell Line
Base Compound25MCF-7
3-nitro Derivative10MCF-7

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Biological Activity

3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article presents a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various case studies demonstrating its efficacy against different cancer cell lines.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multiple steps that include the formation of the pyrazolo[3,4-d]pyrimidine scaffold. Research indicates that modifications to the scaffold can significantly influence the compound's biological activity.

Synthetic Pathways

  • Formation of Pyrazolo[3,4-d]pyrimidine : The initial step involves the reaction of phenylhydrazine with appropriate carbonyl compounds to form the pyrazolo[3,4-d]pyrimidine structure.
  • Introduction of Nitro and Benzohydrazide Groups : Subsequent reactions introduce nitro and benzohydrazide functionalities, which are critical for enhancing biological activity.

Anticancer Activity

The compound has shown promising results in various studies focused on its anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
    • A549 (Lung Cancer) : IC50 = 2.24 µM compared to doxorubicin (IC50 = 9.20 µM).
    • MCF-7 (Breast Cancer) : IC50 = 1.74 µM.
    • PC-3 (Prostate Cancer) : Further studies are needed to establish specific IC50 values.

These findings suggest that the compound can induce apoptosis in cancer cells effectively, making it a potential candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Kinase Activity : Similar compounds within the pyrazolo[3,4-d]pyrimidine class have been shown to inhibit Src kinase activity, which is implicated in cancer cell proliferation and survival .
  • Induction of Apoptosis : Flow cytometric analysis indicated that the compound significantly induces apoptosis in A549 cells at low micromolar concentrations .

Case Study 1: Antitumor Efficacy

A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives highlighted that modifications at specific positions on the scaffold could enhance antitumor activity. The compound was synthesized and tested against a panel of tumor cell lines, revealing that it could effectively inhibit cell proliferation .

Case Study 2: Structure-Activity Relationships

Research into the SAR of pyrazolo[3,4-d]pyrimidine derivatives indicated that the presence of nitro and hydrazide groups significantly contributes to their biological activity. The introduction of these groups was correlated with increased potency against various cancer cell lines .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents Molecular Weight Key Structural Differences
3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (Target) 3-nitrobenzohydrazide, 1-phenyl Not reported Baseline structure for comparison
3-nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide Pyridin-4-yl instead of phenylpyrazolo[3,4-d]pyrimidine 286.07 Replacement of pyrazolo-pyrimidine with pyridine
N′-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 4-methoxybenzohydrazide, 3-chloro-4-methylphenyl 408.85 Chloro and methyl substituents on phenyl ring
4-methyl-N’-(3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-sulfonohydrazide Sulfonohydrazide, 3,4-dimethylpyrimidine Not reported Sulfonamide group vs. benzohydrazide; additional methyl groups

Key Observations :

  • The target compound’s 3-nitrobenzohydrazide group distinguishes it from analogs with pyridine (e.g., ) or sulfonamide substituents (e.g., ).
  • Substitutions on the phenyl ring (e.g., chloro, methyl, methoxy) influence solubility and target affinity. For instance, the 4-methoxy group in ’s compound may enhance membrane permeability .

Key Observations :

  • Chlorination of the pyrazolo[3,4-d]pyrimidine core (as in ) is a critical step for introducing reactivity for further derivatization.

Key Observations :

  • Metal complexes (e.g., Fe(III)) of related hydrazides show promise in enhancing bioavailability and target engagement .

Q & A

Basic: What are the key synthetic strategies for preparing 3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Pyrazolo[3,4-d]pyrimidine core formation : Cyclization of 5-amino-pyrazole derivatives with formamide under reflux yields the pyrazolopyrimidine scaffold .
  • Benzohydrazide coupling : Reacting 4-chloro-pyrazolopyrimidine intermediates with 3-nitrobenzohydrazide in dry acetonitrile or DMF, often using sodium acetate as a base .
  • Optimization : Yields improve with prolonged reflux (e.g., 16 hours in DMF) and recrystallization from ethanol or acetonitrile .

Basic: How are structural features of this compound validated, and what analytical techniques are critical?

Key techniques include:

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.6 ppm, NH signals at δ 9.8–11.6 ppm) .
  • FT-IR : Identifies hydrazide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular ions (e.g., m/z 384 [M⁺] for derivatives) .

Advanced: What methodologies are employed to evaluate its biological activity, particularly in cancer research?

  • Cytotoxicity assays : Compounds are tested against cancer cell lines (e.g., MCF-7, HCT-116) using triplicate viability assays normalized to controls (e.g., TNF, TRAIL) and analyzed via GraphPad Prism .
  • Kinase inhibition : IC₅₀ values against targets like EGFR and FGFR are determined using enzymatic assays, with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability .

Advanced: What mechanistic insights explain its anti-cancer activity?

  • Multi-target inhibition : Derivatives inhibit TRAP1 (a mitochondrial Hsp90 paralog), disrupting metabolic reprogramming and reducing reactive oxygen species (ROS) in cancer cells .
  • Apoptosis induction : Hydrazide derivatives activate intrinsic pathways by upregulating caspase-3/9, as shown in flow cytometry assays .

Advanced: How do computational studies enhance understanding of its bioactivity?

  • MD simulations : Root mean square fluctuation (RMSF) plots identify flexible protein regions during ligand binding, while radius of gyration (Rg) analyses assess complex compactness .
  • Docking studies : Pyrazolopyrimidine scaffolds show high affinity for ATP-binding pockets of kinases (e.g., FGFR with ΔG = −9.2 kcal/mol) .

Advanced: What strategies address synthetic challenges, such as low yields or impurities?

  • Solvent optimization : Using DMF over DCM improves solubility of intermediates .
  • Catalyst selection : Anhydrous sodium acetate minimizes side reactions during acyl chloride couplings .
  • Purification : Recrystallization from ethanol/acetonitrile removes unreacted starting materials .

Advanced: How does structure-activity relationship (SAR) guide derivative design?

  • Nitro position : The 3-nitro group on benzohydrazide enhances electron-withdrawing effects, boosting kinase affinity .
  • Piperazine substitutions : Adding 4-methoxyphenyl or p-tolyl groups to the piperazine ring improves metabolic stability and bioavailability .

Advanced: How does this compound compare to analogs in anti-inflammatory or antimicrobial contexts?

  • Anti-inflammatory : Pyrazolopyrimidines with urea/thiourea side chains (e.g., compound 9a-d) show COX-2 inhibition (IC₅₀ = 2.1–4.3 μM) via ELISA .
  • Antimicrobial : Cu²⁺/Ni²⁺ complexes of benzohydrazide derivatives exhibit broad-spectrum activity (MIC = 8–32 μg/mL) by disrupting membrane integrity .

Advanced: What approaches assess its stability and metabolic profile?

  • Plasma stability : Incubation in human plasma (37°C, 24 hours) followed by LC-MS quantification shows >80% remaining for methylthio derivatives .
  • Microsomal assays : Liver microsome studies identify cytochrome P450-mediated oxidation as a primary metabolic pathway .

Advanced: Can this scaffold be engineered for multi-target inhibition?

Yes, via:

  • Hybridization : Attaching hydrazone or benzylidene groups (e.g., compound 12) enables dual inhibition of VEGFR-2 and TRAP1 .
  • Metal complexes : Cu²⁺ chelates enhance DNA intercalation and topoisomerase inhibition, as shown in comet assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

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